molecular formula C21H27N3O3 B2898357 (4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2309568-30-5

(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No. B2898357
M. Wt: 369.465
InChI Key: XSWUGQFWPSWCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several rings and functional groups. The cyclobutyl, pyrimidinyl, piperidinyl, and furanyl rings contribute to the rigidity of the molecule, while the oxy, methyl, and methanone groups add functionality.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple rings likely makes it a relatively rigid molecule. Its solubility would depend on the exact placement and nature of its functional groups.

Scientific Research Applications

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and tested in more complex biological systems .

properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-14-10-18(15(2)27-14)21(25)24-8-6-16(7-9-24)12-26-20-11-19(22-13-23-20)17-4-3-5-17/h10-11,13,16-17H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWUGQFWPSWCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-6-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

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